molecular formula C13H8N2O B1287807 4-(Pyrimidin-5-ylethynyl)benzaldehyde CAS No. 936940-81-7

4-(Pyrimidin-5-ylethynyl)benzaldehyde

Cat. No.: B1287807
CAS No.: 936940-81-7
M. Wt: 208.21 g/mol
InChI Key: CRJWJEBGNGSAHW-UHFFFAOYSA-N
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Scientific Research Applications

4-(Pyrimidin-5-ylethynyl)benzaldehyde has been extensively studied for its applications in various fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-5-ylethynyl)benzaldehyde typically involves the coupling of a pyrimidine derivative with a benzaldehyde derivative through an ethynyl linkage. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods

it is likely that similar synthetic routes and reaction conditions as those used in laboratory settings are employed, with optimizations for scale-up and cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-5-ylethynyl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-5-ylethynyl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-5-ylethynyl)benzaldehyde is unique due to its specific structural features, including the ethynyl linkage between the pyrimidine and benzaldehyde moieties. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(2-pyrimidin-5-ylethynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c16-9-12-4-1-11(2-5-12)3-6-13-7-14-10-15-8-13/h1-2,4-5,7-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJWJEBGNGSAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275061
Record name 4-[2-(5-Pyrimidinyl)ethynyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-81-7
Record name 4-[2-(5-Pyrimidinyl)ethynyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(5-Pyrimidinyl)ethynyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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